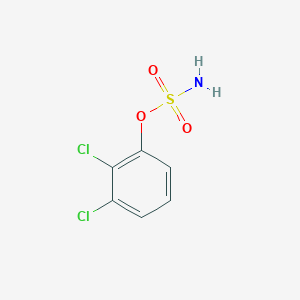

2,3-Dichlorophenyl sulfamate

Description

Overview of the Sulfamate (B1201201) Functional Group in Academic Chemical Research

The sulfamate functional group, characterized by the R-O-SO₂NH₂ structure, is a pivotal motif in the landscape of academic and industrial chemical research. ontosight.ai It is recognized as a valuable scaffold in medicinal chemistry, often serving as a bioisosteric replacement for functionalities like sulfonamides, ureas, and carbamates. nih.govmdpi.com This is attributed to its unique stereoelectronic properties, including its capacity to act as a hydrogen bond donor and acceptor, and to engage in crucial electrostatic interactions with biological targets such as proteins and enzymes. mdpi.com

In synthetic chemistry, the sulfamate moiety is valued for its reactivity and utility as a precursor for various transformations. researchgate.net For instance, sulfamates can serve as precursors for the formation of cyclic sulfamidates, which are versatile intermediates in the synthesis of amino alcohols. researchgate.net The synthesis of sulfamates is often achieved through the sulfamoylation of alcohols or phenols using reagents like sulfamoyl chloride. researchgate.netresearchgate.net Recent advancements have introduced milder methods, such as the use of electron-deficient aryl sulfamates as activated group transfer reagents, which offer greater selectivity and are compatible with a wider range of functional groups. researchgate.netacs.org

The functional group's stability and its role in modulating the physicochemical properties of a molecule, such as solubility and metabolic stability, further enhance its utility in the design of new chemical entities. Research continues to explore the diverse applications of the sulfamate group, from its role in catalysis to its incorporation into novel therapeutic agents targeting a wide array of diseases. ontosight.ai

Table 1: Key Properties and Applications of the Sulfamate Functional Group

| Property/Application | Description |

| Bioisosterism | Frequently used as a replacement for sulfonamides, ureas, and carbamates to improve pharmacological profiles. |

| Enzyme Inhibition | Acts as a key pharmacophore for inhibiting various enzymes, notably Steroid Sulfatase (STS) and Carbonic Anhydrases. acs.org |

| Hydrogen Bonding | The -SO₂NH₂ group can act as both a hydrogen bond donor and acceptor, facilitating strong binding to protein targets. mdpi.com |

| Synthetic Intermediate | Serves as a precursor in various organic reactions, including the synthesis of amino alcohols and other complex molecules. researchgate.net |

| Drug Design | Incorporated into drug candidates to enhance properties like potency, selectivity, and metabolic stability. ontosight.ai |

Historical Context of Substituted Phenyl Sulfamates in Chemical Biology

The trajectory of substituted phenyl sulfamates in chemical biology is closely linked to the study of steroid sulfatase (STS), an enzyme that became a significant therapeutic target in the late 20th century. A landmark development occurred in 1994 when estrone-3-O-sulfamate (EMATE) was identified as a potent, irreversible inhibitor of STS. nih.gov This discovery was a pivotal moment, as STS plays a crucial role in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates. nih.gov In hormone-dependent cancers, such as certain types of breast and prostate cancer, inhibiting STS can reduce the levels of growth-promoting hormones. nih.gov

The initial success of EMATE, however, was tempered by its inherent estrogenic properties, which limited its therapeutic application. acs.org This challenge spurred extensive research into the development of non-steroidal phenyl sulfamate derivatives that could retain STS inhibitory activity without the hormonal side effects. This led to the design of a wide array of non-steroidal aryl sulfamates, including coumarin-based sulfamates like COUMATE and the clinical trial candidate Irosustat. acs.orgnih.gov These second-generation inhibitors mimicked the steroidal structure necessary for binding to the STS active site but were built on non-steroidal scaffolds to eliminate estrogenicity. nih.gov Over the past two decades, the aryl O-sulfamate pharmacophore has become a cornerstone in the development of drugs for oncology and women's health, leading to numerous preclinical and clinical trials. nih.gov

Significance of Dichlorophenyl Moieties in Designed Chemical Scaffolds

The dichlorophenyl moiety is a frequently utilized structural component in the design of bioactive chemical scaffolds. The inclusion of two chlorine atoms on a phenyl ring significantly alters the electronic and lipophilic properties of the parent molecule, which can profoundly influence its biological activity. ontosight.ai The strong electron-withdrawing nature of chlorine atoms deactivates the aromatic ring, affecting its reactivity and potential for metabolic modification. ontosight.ai This electronic effect can also be crucial for establishing specific interactions, such as halogen bonding, with protein targets.

Table 2: Examples of Bioactive Compounds Containing a Dichlorophenyl Moiety

| Compound Name | Dichloro- Substitution | Associated Biological Activity |

| Lamotrigine | 2,3-Dichlorophenyl | Anticonvulsant researchgate.net |

| (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | 3,4-Dichlorophenyl | Antibacterial |

| Piperazinyl-ureido sulfamates | 3,4-Dichlorophenyl | Steroid Sulfatase Inhibition nih.gov |

| Tetrahydroisoquinoline Sulfamates | Dichlorobenzyl | Microtubule Disruption acs.org |

Research Scope and Objectives for 2,3-Dichlorophenyl Sulfamate Studies

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, a clear research scope can be delineated based on the established activities of its constituent chemical motifs. The combination of an aryl sulfamate group, known for its role in enzyme inhibition, and a 2,3-dichlorophenyl moiety, a recognized pharmacophore in bioactive compounds, suggests a rational direction for investigation.

The primary research scope would be the synthesis and biological evaluation of this compound as a potential therapeutic agent, likely focusing on oncology. The historical success of substituted phenyl sulfamates as inhibitors of steroid sulfatase (STS) provides a strong rationale for investigating this compound against the same target. Furthermore, the presence of dichlorinated phenyl rings in other classes of potent enzyme inhibitors and bioactive molecules supports this line of inquiry.

Key Research Objectives would include:

Chemical Synthesis and Characterization:

To develop and optimize a synthetic route for the preparation of high-purity this compound, likely through the sulfamoylation of 2,3-dichlorophenol (B42519).

To fully characterize the synthesized compound using modern analytical techniques such as NMR and mass spectrometry.

In Vitro Biological Evaluation:

To assess the inhibitory activity of this compound against human steroid sulfatase using established enzymatic assays. nih.gov

To determine its antiproliferative effects against a panel of human cancer cell lines, particularly those relevant to hormone-dependent cancers (e.g., breast, prostate).

Drawing from research on related dichlorobenzyl sulfamates, to investigate its potential as a microtubule-disrupting agent. acs.org

Structure-Activity Relationship (SAR) Studies:

To synthesize and test analogues with varied substitution patterns on the phenyl ring to establish a preliminary SAR. This would help in understanding the contribution of the 2,3-dichloro substitution pattern to the observed biological activity.

The investigation of this compound represents a logical extension of existing knowledge in medicinal chemistry, combining two proven pharmacophoric elements to explore new chemical space for potential therapeutic applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2NO3S |

|---|---|

Molecular Weight |

242.08 g/mol |

IUPAC Name |

(2,3-dichlorophenyl) sulfamate |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-4-2-1-3-5(6(4)8)12-13(9,10)11/h1-3H,(H2,9,10,11) |

InChI Key |

UGVBBWSSWMZDGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichlorophenyl Sulfamate and Analogues

General Synthetic Strategies for Aryl Sulfamates in Research

The synthesis of the aryl sulfamate (B1201201) functional group is typically achieved through one of two principal pathways: the use of sulfamoyl chloride precursors or the application of chlorosulfonyl isocyanate.

A common and direct method for the synthesis of aryl sulfamates involves the reaction of a phenol (B47542) with sulfamoyl chloride (H₂NSO₂Cl). chemicalbook.comscbt.com This reaction is generally carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic sulfur atom of the sulfamoyl chloride.

A typical procedure involves dissolving the parent phenol in an anhydrous solvent, such as dimethylacetamide (DMAc), and treating it with a strong base like sodium hydride (NaH) to generate the sodium phenoxide in situ. researchgate.net Sulfamoyl chloride is then added to this mixture to yield the desired aryl sulfamate. researchgate.net This approach is widely applicable and has been used to synthesize a variety of aryl sulfamate derivatives. researchgate.net

Table 1: Example of Aryl Sulfamate Synthesis using Sulfamoyl Chloride

| Phenolic Substrate | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Aminophenol derivatives | NaH | DMAc | Corresponding Aryl Sulfamates | Not specified | researchgate.net |

This table illustrates the general conditions for the synthesis of aryl sulfamates from phenolic precursors and sulfamoyl chloride.

An alternative and highly effective reagent for the synthesis of sulfamates is chlorosulfonyl isocyanate (CSI, ClSO₂NCO). wikipedia.orgarxada.com CSI is a very reactive electrophile, possessing two sites susceptible to nucleophilic attack: the isocyanate carbon and the sulfonyl sulfur. arxada.com For the synthesis of aryl sulfamates, the reaction is typically directed towards the attack of a phenol at the sulfur atom.

The reaction of CSI with alcohols or phenols can lead to the formation of N-chlorosulfonyl carbamates, which can then be converted to the desired sulfamates. researchgate.netresearchgate.net The versatility of CSI allows it to react with a wide array of functional groups, making it a key intermediate for introducing the sulfamoyl moiety into organic molecules. arxada.comresearchgate.net The synthesis often requires inert, anhydrous solvents due to the high reactivity of CSI, especially its sensitivity to water. wikipedia.orgarxada.com The conversion of carboxylic acids to nitriles and alcohols to carbamates are other notable applications of this reagent. wikipedia.orgorgsyn.org

Targeted Synthesis of 2,3-Dichlorophenyl Sulfamate Core Structures

The specific synthesis of this compound is a direct application of the general methodologies described above. The primary precursor for this synthesis is 2,3-dichlorophenol (B42519).

Similarly, employing the chlorosulfonyl isocyanate methodology, 2,3-dichlorophenol could be treated with CSI under controlled, anhydrous conditions to yield the target compound, likely through an intermediate N-chlorosulfonyl carbamate. The synthesis of related chlorinated phenyl sulfates has been documented, starting from the corresponding chlorinated phenols, which supports the feasibility of this approach. nih.gov

Diversification of this compound Scaffolds

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications. These modifications can be strategically implemented either on the phenyl ring or at the sulfamate nitrogen atom, allowing for the creation of a library of analogues.

The aryl sulfamate group is a versatile functional group in transition metal-catalyzed cross-coupling reactions, often serving as a "pseudohalide" leaving group. nih.gov This reactivity allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the position of the sulfamate group. Nickel- and palladium-based catalysts have proven effective for these transformations. nih.govnih.govacs.org

For instance, Suzuki-Miyaura cross-coupling reactions can be performed on aryl sulfamates using nickel catalysts, such as NiCl₂(PCy₃)₂, to form biaryl compounds. nih.gov This methodology is tolerant of various functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov Similarly, palladium-catalyzed amination reactions have been developed for aryl sulfamates, enabling the formation of C-N bonds with a wide range of nitrogen nucleophiles, including anilines, and primary and secondary alkyl amines. nih.govacs.org

These cross-coupling strategies could theoretically be applied to a precursor of this compound (e.g., a brominated or triflated version of 2,3-dichlorophenol) before the sulfamate group is installed, or, under specific conditions, could involve the sulfamate group itself as a leaving group to introduce substituents at the 1-position of the ring. More commonly, the existing chloro substituents on the ring could be targeted for substitution, or further functionalization (e.g., nitration, acylation) could be performed on the aromatic ring, with the sulfamate and chloro groups acting as directing groups.

Table 2: Examples of Cross-Coupling Reactions on Aryl Sulfamates

| Reaction Type | Catalyst System | Coupling Partners | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Arylboronic acids | Biaryls | nih.gov |

This table summarizes catalytic systems used for the functionalization of aryl sulfamate scaffolds.

The sulfamate moiety contains a primary amine group (-NH₂) that is amenable to further functionalization. Standard organic chemistry reactions for the alkylation and acylation of amines can be applied to modify the sulfamate nitrogen atom. This allows for the synthesis of N-alkyl, N,N-dialkyl, and N-acyl sulfamate derivatives.

The synthesis of N-acyl sulfamates has been reported using fluorosulfates as electrophiles reacting with amides, avoiding the need for sulfamoyl chloride or CSI. organic-chemistry.org Additionally, the rearrangement of N-aryl sulfamates to para-sulfonyl anilines under thermal conditions highlights a potential transformation pathway for the sulfamate group itself, indicating its chemical reactivity. nih.govnih.govchemrxiv.org These examples underscore the potential for diverse modifications at the nitrogen atom of the this compound scaffold to generate a wide range of derivatives.

Incorporation into Hybrid Molecular Architectures (e.g., benzofuran (B130515), triazole)

The creation of hybrid molecules, which combine two or more distinct pharmacophores, is a widely used strategy in drug discovery to develop compounds with enhanced potency or novel mechanisms of action. acs.org While specific literature detailing the synthesis of hybrids directly incorporating the this compound moiety with benzofuran or triazole is not prevalent, established synthetic routes for analogous aryl sulfamate and sulfonamide hybrids provide a strong basis for their potential construction.

Benzofuran-Sulfamate Hybrids: Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties. scienceopen.comrsc.org The synthesis of hybrid structures containing both a benzofuran nucleus and a sulfamate or sulfonate group has been reported, primarily in the context of developing potent enzyme inhibitors. nih.gov A general approach to these hybrids involves the synthesis of a hydroxylated benzofuran core, which can then be subjected to sulfamoylation.

A plausible, though not explicitly documented, pathway to a this compound-benzofuran hybrid could involve:

Synthesis of a Hydroxy-Benzofuran Intermediate: Construction of a benzofuran ring with a strategically placed hydroxyl group. Numerous methods exist for benzofuran synthesis, such as the Perkin rearrangement or transition metal-catalyzed cyclizations. jocpr.comorganic-chemistry.org

Coupling or Sulfamoylation: The hydroxylated benzofuran could potentially be coupled with 2,3-dichlorophenol followed by sulfamoylation, or a pre-formed this compound bearing a suitable functional group could be used in a coupling reaction to build the benzofuran ring. More directly, a hydroxy-benzofuran could be reacted with a sulfamoylating agent, although this would yield a benzofuranyl sulfamate rather than the specific target structure. The synthesis of sulfamate derivatives of benzofuran has been accomplished as part of research into carbonic anhydrase inhibitors. nih.gov

Triazole-Sulfamate/Sulfonamide Hybrids: The 1,2,3-triazole ring is another key pharmacophore, often incorporated into molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction's high efficiency and functional group tolerance make it ideal for creating complex hybrid molecules. Numerous studies report the synthesis of triazole-sulfonamide hybrids for various therapeutic targets. nih.govnih.govresearchgate.net

A hypothetical strategy for synthesizing a this compound-triazole hybrid could be based on these established methods:

Functionalization of Precursors: One precursor would be 2,3-dichlorophenol, functionalized with either an azide (B81097) or an alkyne group. The other precursor would be a triazole ring, or a corresponding alkyne/azide partner, bearing the sulfamate moiety or a group that can be converted to it.

CuAAC "Click" Reaction: The azide- and alkyne-functionalized precursors would be joined using a copper(I) catalyst to form the stable 1,2,3-triazole linker. For example, an N-propargyl sulfonamide can be reacted with various aryl azides to generate the hybrid structure. nih.gov If starting with 2,3-dichlorophenol, it could be ether-linked to a propargyl group to form an alkyne, which is then reacted with an azide-bearing sulfamate.

The table below illustrates the general structures of such potential hybrid molecules.

| Hybrid Type | Core Moieties | Potential Linkage | Representative General Structure |

| Benzofuran Hybrid | This compound, Benzofuran | Ether or C-C bond | (Image of a benzofuran ring linked to a this compound group) |

| Triazole Hybrid | This compound, 1,2,3-Triazole | Triazole ring as linker | (Image of a 2,3-dichlorophenyl group linked via a triazole ring to a sulfamate-containing moiety) |

Methodological Advancements and Challenges in this compound Synthesis

The synthesis of aryl sulfamates, including this compound, presents distinct challenges related to both the formation of the sulfamate group and its subsequent use in cross-coupling reactions. However, significant methodological advancements have been made to address these issues.

Challenges in Sulfamoylation: The traditional method for synthesizing aryl sulfamates involves the reaction of a phenol with sulfamoyl chloride (H₂NSO₂Cl). This process is often problematic for several reasons:

Reagent Reactivity and Stability: Sulfamoyl chloride is a highly reactive reagent. Its reaction with common solvents like N,N-dimethylformamide (DMF) can lead to the formation of undesired adducts and by-products. google.com

Low Conversion Rates: The reaction often requires a large excess (5-6 equivalents) of sulfamoyl chloride to drive the reaction towards completion, yet yields can still be low. google.com

Substrate Sensitivity: The reactivity of the starting phenol, in this case, 2,3-dichlorophenol, is influenced by the electron-withdrawing nature of the chlorine substituents, which can affect the nucleophilicity of the hydroxyl group.

Advancements in Sulfamoylation: Research has led to improved protocols that overcome the limitations of the classic approach:

Optimized Solvent Systems: It has been discovered that using N,N-dimethyl acetamide (B32628) (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents avoids the side reactions seen with DMF. google.com

Improved Reagent Stoichiometry: In solvents like DMA or NMP, the amount of sulfamoyl chloride required can be dramatically reduced to as little as 1.0-2.0 equivalents, achieving complete conversion without detectable by-products. google.com

Challenges in Cross-Coupling Reactions: A significant challenge in synthetic chemistry is the activation of the relatively inert aryl C–O bond in phenol derivatives for cross-coupling reactions. While aryl sulfonates like triflates are reactive, aryl sulfamates are more robust and typically unreactive toward standard palladium catalysis. nih.gov This stability makes them useful as directing groups but challenging as electrophilic partners.

Advancements in Cross-Coupling of Aryl Sulfamates: Methodological breakthroughs have established aryl sulfamates as viable partners in cross-coupling reactions, greatly expanding their synthetic utility:

Nickel Catalysis: The development of nickel-based catalysts, such as NiCl₂(PCy₃)₂, has been pivotal. These catalysts can effectively cleave the strong Ar–O bond, enabling the first Suzuki-Miyaura cross-coupling reactions of aryl sulfamates to produce biaryls in good to excellent yields. nih.gov This methodology is tolerant of various functional groups on both the sulfamate and the boronic acid partner. nih.gov

Palladium Catalysis: While initially challenging, palladium-catalyzed Suzuki-Miyaura reactions of sulfamates have also been developed. These methods allow for the coupling of sulfamates with partners like potassium Boc-protected aminomethyltrifluoroborates, creating new C-C bonds and introducing aminomethyl groups. nih.gov

These advancements allow a compound like this compound to be envisioned not just as a final product, but as a versatile intermediate for constructing more complex molecules.

The following table summarizes the key challenges and advancements in the synthesis and application of aryl sulfamates.

| Area | Challenges | Methodological Advancements |

| Sulfamate Formation | High reactivity of sulfamoyl chloride leading to side reactions (e.g., with DMF solvent). google.com | Use of alternative solvents like DMA or NMP to prevent side reactions. google.com |

| Need for large excess of sulfamoylating reagent. google.com | Reduction of sulfamoyl chloride stoichiometry to 1.0-2.0 equivalents with high conversion. google.com | |

| Low yields and conversion rates. google.com | Achievement of complete conversion with minimal by-products. google.com | |

| Cross-Coupling | Inertness of the aryl C–O bond to conventional Pd-catalysis. nih.gov | Development of effective Nickel catalysts (e.g., NiCl₂(PCy₃)₂) for Suzuki-Miyaura coupling. nih.gov |

| Limited scope of compatible coupling partners. | Development of Palladium-catalyzed systems for coupling with aminomethyltrifluoroborates. nih.gov | |

| Difficulty in using sulfamates as electrophiles. | Establishment of sulfamates as viable pseudohalide alternatives in C-C bond formation. nih.govnih.gov |

Structure Activity Relationship Sar Investigations of 2,3 Dichlorophenyl Sulfamate Derivatives

Analysis of Structural Features Influencing Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. For sulfamate (B1201201) derivatives, key features such as the substitution pattern on the aromatic ring and the nature of the linker group are critical determinants of their efficacy. Alterations to these features can profoundly impact how the molecule is recognized by and interacts with its biological target.

The specific placement of the two chlorine atoms on the phenyl ring is a crucial factor in determining the biological activity of dichlorophenyl sulfamate derivatives. This positional isomerism directly influences the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affects its ability to fit into a target's binding site.

Research on various classes of compounds has consistently shown that even minor shifts in substituent positions can lead to significant changes in activity. For instance, studies on novel oxazolidinones demonstrated that a linearly attached benzotriazole (B28993) derivative exhibited greater potency compared to its angular counterpart, highlighting the impact of spatial arrangement. Similarly, in fungicidal N-thienylcarboxamides, which are bioisosteres of phenylcarboxamides, the relative positions of substituents on the thiophene (B33073) ring resulted in vastly different activity levels. N-(2-substitututed-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides showed comparable activity to their phenyl analogues, whereas N-(3-substituted-2-thienyl)carboxamides had significantly lower activity.

These findings underscore the principle that the arrangement of the dichloro-substituents (e.g., 2,3- vs. 2,4- vs. 3,5-) on the phenyl ring of a sulfamate derivative would modulate its interaction with a biological target. Each isomer presents a unique electrostatic and steric surface to the receptor. For example, the 3,5-dichloro arrangement results in a symmetric molecule, while the 2,3- and 2,4-isomers are asymmetric, which can affect binding orientation and affinity. The precise impact of each isomeric form depends on the specific topology and chemical environment of the target's binding pocket.

Table 1: Illustrative Impact of Dichloro-Substitution on Biological Activity

This interactive table illustrates how the position of chlorine atoms on the phenyl ring can influence the inhibitory concentration (IC50) of a hypothetical sulfamate derivative. Lower IC50 values indicate higher potency.

| Phenyl Ring Substitution | Isomer Type | Lipophilicity (LogP) | Steric Hindrance | Hypothetical IC50 (µM) |

| 2,3-Dichloro | Asymmetric | High | Moderate | 15.2 |

| 2,4-Dichloro | Asymmetric | High | Moderate | 22.5 |

| 3,5-Dichloro | Symmetric | Very High | Low | 8.7 |

| Unsubstituted | - | Low | Low | >100 |

The sulfamate ester linkage (-O-SO₂-NH₂) is not merely a passive connector but plays an active role in molecular recognition and the mechanism of action. This functional group can engage in crucial hydrogen bonding interactions with amino acid residues within a biological target, such as an enzyme's active site. The oxygen and nitrogen atoms of the sulfamate group can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor.

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By calculating theoretical molecular descriptors that quantify physicochemical properties, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and prioritizing synthetic targets.

Three-dimensional QSAR (3D-QSAR) extends the QSAR concept by considering the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build these models. In this approach, a series of structurally related molecules, such as sulfamate analogues, are aligned in 3D space. The models then calculate steric and electrostatic fields around the molecules.

By correlating variations in these 3D fields with observed biological activities, a predictive model is generated. These models can be visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors revealed that both steric and electrostatic interactions were key to binding affinity, with a major contribution from hydrophobic interactions. Such models provide a visual and quantitative guide for designing more potent sulfamate derivatives by indicating where to add or remove specific chemical groups to optimize interactions with the target.

The foundation of any QSAR model is the correlation between calculated molecular descriptors and the experimentally observed biological activity. These descriptors are numerical values that represent different aspects of a molecule's structure and properties. They can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

In a QSAR study of anticancer sulfur-containing compounds, properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient were identified as key predictors of activity. A successful QSAR model is one that not only fits the existing data well but also has strong predictive power for new compounds. The statistical robustness of the correlation is assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). For sulfamate derivatives, these models can quantify how changes, such as altering the chlorine positions on the phenyl ring, impact descriptors like the dipole moment and surface electrostatic potential, and in turn, correlate these changes with the resulting biological effect.

Table 2: Common Theoretical Descriptors Used in QSAR Models

This table outlines some of the key descriptors used in QSAR studies and their relevance to biological activity.

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the goodness of fit within a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and degree of branching. |

Conformational Space and Its Impact on Ligand-Target Interactions

Molecules are not static entities; they are flexible and can adopt a variety of shapes, or conformations, in solution. The collection of all possible conformations for a molecule is known as its conformational space. The specific conformation that a ligand adopts when it binds to its biological target is often the one with the lowest energy that is complementary to the binding site. Therefore, understanding the conformational preferences of 2,3-Dichlorophenyl sulfamate and its derivatives is essential for comprehending their interaction with targets.

The presence of rotatable bonds, such as the bond between the phenyl ring and the oxygen of the sulfamate group, allows the molecule to explore different spatial arrangements. Some conformations may be more "active" than others because they present the key interacting groups (like the chlorine atoms and the sulfamate moiety) in the optimal orientation for binding. Computational methods, such as conformational searches and molecular dynamics simulations, are used to explore the accessible conformational space and identify low-energy, stable conformations. The results of these analyses can explain why certain structural modifications, which may alter conformational preferences, lead to a loss or gain of activity. A ligand must be able to adopt the correct conformation to fit within the binding site, a concept central to both "induced fit" and "conformational selection" models of ligand-target binding.

Physicochemical Parameters and Their Contribution to SAR (e.g., hydrophobicity, steric requirements)

The biological activity of this compound derivatives is significantly influenced by various physicochemical parameters, primarily hydrophobicity and steric factors of the substituents on the phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies on related phenyl sulfamate analogs have demonstrated that modifications to these properties can lead to substantial changes in inhibitory potency against various enzymatic targets.

Hydrophobicity:

Hydrophobicity, often quantified by the partition coefficient (logP), plays a crucial role in the interaction of phenyl sulfamate derivatives with their target enzymes, such as steroid sulfatase (STS). Research on a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamates has shown that the introduction of halogen substituents at the meta-position of the terminal phenyl ring increases the hydrophobic character of the molecule. nih.gov This enhanced hydrophobicity is believed to contribute to a more stable inhibitor-enzyme complex through increased hydrophobic interactions. nih.gov

A study on 4-sulfamated phenyl ketones as inhibitors of estrone (B1671321) sulfatase also revealed a strong correlation between the half-maximal inhibitory concentration (IC50) and logP, reinforcing the importance of hydrophobicity in this class of compounds. nih.gov Generally, an increase in the hydrophobicity of the substituent leads to enhanced biological activity, although this relationship can be parabolic, meaning there is an optimal hydrophobicity beyond which activity may decrease.

The following table details the in vitro STS inhibitory activity of various meta-substituted 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate derivatives, illustrating the impact of different substituents on potency.

Table 1: In Vitro STS Inhibitory Activity of Meta-Substituted 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl Sulfamate Derivatives

| Compound ID | Substituent (R) | IC50 (nM) nih.gov |

|---|---|---|

| 4a | m-Cl | 1.90 |

| 4b | m-Br | 1.71 |

| 4c | m-I | Not Specified |

| 4d | m-CH3 | Not Specified |

| 4e | m-C2H5 | Not Specified |

| 4f | m-CH(CH3)2 | Not Specified |

| 4g | m-OCH3 | Not Specified |

| 4h | m-NO2 | Not Specified |

| 5e | m-F | 2.95 |

| 5g | 3,5-di-F | 1.69 |

| 5l | 3,5-di-F | 0.21 |

| Irosustat | Reference | 1.06 |

Steric Requirements:

Steric factors, which relate to the size and shape of the substituents, also play a critical role in the SAR of phenyl sulfamate derivatives. The spatial arrangement and volume of substituents can dictate the binding affinity of the inhibitor to the active site of the target enzyme.

In the context of carbonic anhydrase (CA) inhibitors, QSAR studies on a series of sulfamates and sulfamides have indicated that the inhibition of various CA isozymes is strongly influenced by the molecular shape and size of the inhibitors. nih.gov The presence of bulky substituents can either enhance or diminish activity depending on the topology of the enzyme's active site. If a bulky group can occupy a hydrophobic pocket within the active site, it may lead to a favorable interaction and increased potency. Conversely, a substituent that is too large may cause steric hindrance, preventing the inhibitor from binding effectively.

For instance, in the series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamates, the type and position of the halogen substituent not only affect hydrophobicity but also have steric implications. The data suggests that di-substitution at the meta positions (e.g., 3,5-di-F) can be highly favorable for activity. nih.gov

The following table lists the compound names mentioned in this article.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamates |

| 4-sulfamated phenyl ketones |

| Irosustat |

| 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |

| 4-(1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |

| 4-(1-(3-iodophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |

| 4-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |

| 4-(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |

| 4-(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |

| 4-(1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |

| 4-(1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |

| 4-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |

Mechanistic Studies and Biochemical Interactions of 2,3 Dichlorophenyl Sulfamate Analogues

Molecular Mechanisms of Biological Target Engagement

The biological activity of 2,3-dichlorophenyl sulfamate (B1201201) and its analogues is intrinsically linked to their ability to interact with and modulate the function of specific protein targets. The core of their mechanism often involves the sulfamate moiety, which acts as a warhead leading to the inactivation of enzymes, particularly sulfatases.

A primary mechanism by which aryl sulfamate analogues exert their biological effect is through the irreversible inactivation of target enzymes via sulfamoylation. This process is particularly well-documented for steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.gov The sulfamate group acts as a mimic of the natural sulfate (B86663) substrate. acs.org

The proposed mechanism suggests that once the sulfamate inhibitor is bound within the enzyme's active site, the catalytic machinery of the enzyme itself initiates the inactivation sequence. acs.org For sulfatases, this involves a unique catalytic residue, α-formylglycine (FGly), which exists in a hydrated gem-diol form. nih.gov A nucleophilic attack is launched from this hydrated FGly onto the sulfur atom of the sulfamate group. acs.org This is followed by the cleavage of the aryloxy-sulfur (ArO-S) bond. wiley-vch.de This reaction results in the transfer of the sulfamoyl group (-SO₂NH₂) to the FGly residue, forming a covalent and irreversible sulfamoyl-enzyme adduct. nih.govacs.org This process, termed sulfamoylation, effectively blocks the active site and renders the enzyme permanently non-functional. nih.gov

Studies on related sulfamate inhibitors have provided evidence for the involvement of key active site residues in this inactivation process. For instance, analysis of the inactivation of estrone (B1671321) sulfatase by the inhibitor EMATE suggested that two active site residues are modified, with pKa values pointing towards the potential involvement of tyrosine and histidine. researchgate.net

The interaction between sulfamate analogues and their target enzymes can be characterized by their binding kinetics and mode of inhibition. Many sulfamate-based inhibitors, such as the coumarin (B35378) derivative COUMATE, are classified as irreversible, time-dependent, and concentration-dependent inhibitors of steroid sulfatase. acs.org This classification is consistent with the mechanism of covalent sulfamoylation, where the extent of enzyme inactivation increases with both the duration of exposure and the concentration of the inhibitor.

The inhibitory potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, certain novel aryl sulfamate derivatives have shown significant inhibition of steroid sulfatase in cell-free assays, with the most active compounds demonstrating substantial activity at micromolar concentrations. researchgate.net More complex analogues incorporating a 1,2,3-triazole ring have achieved submicromolar potency. nih.gov The data below illustrates the inhibitory potential of selected sulfamate compounds against the steroid sulfatase (STS) enzyme.

| Compound ID | Structure Description | Target | Assay Type | IC₅₀ Value / % Inhibition |

| 1j | Free sulfamate derivative | STS (cell-free) | Enzymatic | 72.0% inhibition @ 20µM |

| 1j | Free sulfamate derivative | STS (JEG-3 cells) | Cellular | 93.9% inhibition @ 20µM |

| 4b | 3,5-diCl-substituted triazolyl-phenyl sulfamate | STS | Enzymatic | High potency (submicromolar) |

| 4d | Iodine-substituted triazolyl-phenyl sulfamate | STS | Enzymatic | High potency (submicromolar) |

| 5l | 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | STS | Enzymatic | 36.78 nM |

| Irosustat | Tricyclic coumarin sulfamate | STS | Enzymatic | 8 nM |

In some cases, related compounds designed as mechanism-based inhibitors, such as those with (difluoro)methyl phenol (B47542) sulfate motifs, have been shown to act as competitive substrates or inhibitors. nih.gov This indicates that they compete with the natural substrate for binding to the active site, a prerequisite for their subsequent action. nih.gov

Specific Ligand-Protein Interaction Profiles

The potency and selectivity of 2,3-dichlorophenyl sulfamate analogues are governed by the precise three-dimensional interactions they form within the binding pocket of their protein target. These interactions include a network of hydrogen bonds and, significantly, halogen bonds, which anchor the inhibitor in an optimal orientation for its inhibitory function.

Molecular modeling and structural studies have elucidated the critical role of non-covalent interactions in the stabilization of the enzyme-inhibitor complex. nih.gov Weak intermolecular forces, including hydrogen bonds and hydrophobic interactions, are key to a ligand's ability to recognize and bind to a specific target. researchgate.netplos.org

For aryl sulfamate inhibitors of steroid sulfatase, the sulfamate functional group is a key anchor. It typically binds within the catalytic region of the enzyme, forming a network of hydrogen bonds with active site residues and potentially a coordinated calcium ion. acs.org This positions the sulfamoyl group favorably for the subsequent nucleophilic attack by the catalytic formylglycine residue. acs.org

The specific interactions of sulfamate inhibitors are dictated by the architecture of the target's binding pocket and the identity of the amino acid residues lining it. nih.gov For steroid sulfatase inhibitors, a constellation of specific residues is crucial for binding and inactivation.

Formylglycine (fGly): This is the key catalytic residue in sulfatases. nih.gov It is the ultimate target of the sulfamate inhibitor, becoming covalently modified through sulfamoylation, which leads to the enzyme's irreversible inactivation. nih.govacs.org

Arginine 98 (Arg98) and Threonine 484 (Thr484): In the active site of steroid sulfatase, molecular modeling has identified these residues as being in close proximity to the halogenated phenyl ring of inhibitors. nih.govacs.org They are proposed to act as acceptors in a halogen bond network, helping to anchor the inhibitor. nih.gov

Residues forming the hydrophobic pocket: The dichlorophenyl ring itself is accommodated within a hydrophobic region of the active site. The specific amino acids contributing to this pocket are essential for binding affinity through favorable hydrophobic interactions. acs.orgplos.org

Hydrogen bonding partners: Residues capable of forming hydrogen bonds with the sulfamate group are critical for correctly orienting the inhibitor for the sulfamoylation reaction. acs.org In other enzyme systems, residues like asparagine and serine have been shown to form crucial hydrogen bonds with ligands. nih.gov

The precise arrangement of these residues creates a specific binding environment that can be exploited by carefully designed inhibitors like this compound and its analogues.

Investigation of Metabolic Pathways and Bioactivation Phenomena

The biotransformation of xenobiotics, including therapeutic agents and other chemical compounds, is a fundamental process that determines their fate in the body. While metabolism often leads to detoxification and excretion, it can sometimes result in "bioactivation," the formation of chemically reactive metabolites that are more toxic than the parent compound. nih.govresearchgate.net This metabolic activation is a critical event in many chemically induced toxicities. nih.gov

For compounds containing a dichlorophenyl group, metabolic studies on related structures provide insight into potential pathways. The fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), for example, undergoes extensive metabolism. nih.gov Its biotransformation includes oxidative and hydrolytic pathways, leading to products like N-(3,5-dichlorophenyl)-2- and 3-hydroxysuccinamic acid. nih.gov Crucially, further phase II metabolism of these hydroxylated metabolites can occur, forming alcohol-O-glucuronide and O-sulfate conjugates. nih.gov These conjugation reactions, typically seen as detoxification steps, represent bioactivation pathways in the case of NDPS, as the resulting sulfate conjugate is significantly more reactive towards cellular nucleophiles like glutathione (B108866) than its precursor. nih.gov

This suggests that a dichlorophenyl sulfamate analogue could potentially undergo hydroxylation on the phenyl ring or other parts of the molecule, followed by phase II conjugation. Such processes could generate reactive intermediates. Bioactivation can also occur through other mechanisms. For instance, the dichlorophenyl group itself can be bioactivated through pathways that may generate reactive epoxide or quinone-type intermediates. researchgate.net Similarly, functional groups elsewhere in the molecule, such as piperazine (B1678402) rings found in some drug molecules, can be oxidized to form reactive iminium ions. mdpi.com The detection of adducts with trapping agents like glutathione or cyanide in in vitro metabolic systems is a common method used to identify the formation of such reactive species. mdpi.com Therefore, a thorough investigation of the metabolic fate of this compound would be essential to understand its complete biochemical profile and to assess any potential for bioactivation.

Oxidative and Hydrolytic Transformations of Dichlorophenyl Scaffolds

The biotransformation of compounds containing a dichlorophenyl scaffold often involves a series of oxidative and hydrolytic reactions. These transformations are critical in determining the metabolic fate and potential toxicity of the parent compound. Studies on analogues such as the agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) provide insight into these metabolic pathways. nih.gov

Major in vivo metabolites of NDPS in rats have been identified as products of both oxidation and hydrolysis. nih.gov Oxidative pathways lead to the formation of hydroxylated metabolites. For instance, the succinimide (B58015) ring of NDPS undergoes oxidation to produce N-(3,5-dichlorophenyl)-2- and 3-hydroxysuccinamic acids (2-/3-NDHSA). nih.gov Hydrolysis, on the other hand, typically involves the cleavage of ester or amide bonds. In the case of NDPS, hydrolytic processes result in the formation of N-(3,5-dichlorophenyl)succinamic acid. nih.gov

Enzymes play a crucial role in these transformations. Hydrolytic enzymes like proteases, esterases, and lipases are known to catalyze the cleavage of amide and ester bonds through a mechanism involving a nucleophilic attack on the carbonyl group of the substrate. unipd.it Oxidative transformations are often mediated by cytochrome P450 enzymes, which can introduce hydroxyl groups onto the molecule. nih.gov

The degradation of other dichlorophenyl-containing compounds, such as the pesticide chlorfenvinphos (B103538) (which has a 2,4-dichlorophenyl group), also demonstrates the importance of hydrolysis. nih.gov While chlorfenvinphos is relatively stable in water at neutral pH, its degradation in soil is significantly faster due to microbial action, leading to products like 2,4-dichloroacetophenone and 2,4-dichlorobenzoic acid. nih.gov

General mechanisms for the aqueous oxidation of organic compounds, which can be relevant to dichlorophenyl scaffolds, include hydrogen-atom abstraction, addition reactions, and single electron transfer. acs.org These initial reactions can lead to a cascade of further transformations. acs.org

Table 1: Key Oxidative and Hydrolytic Metabolites of N-(3,5-dichlorophenyl)succinimide (NDPS) in Rats nih.gov

| Parent Compound | Metabolic Pathway | Resulting Metabolite(s) |

| N-(3,5-dichlorophenyl)succinimide (NDPS) | Oxidation | N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) |

| N-(3,5-dichlorophenyl)succinimide (NDPS) | Oxidation | N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid (3-NDHSA) |

| N-(3,5-dichlorophenyl)succinimide (NDPS) | Hydrolysis | N-(3,5-dichlorophenyl)succinamic acid |

Formation of Conjugates and Reactive Intermediates (e.g., sulfate conjugates leading to enhanced reactivity)

Following initial oxidative and hydrolytic transformations, dichlorophenyl-containing compounds can undergo Phase II conjugation reactions. These reactions typically involve the attachment of endogenous molecules, such as glucuronic acid, sulfate, or glutathione (GSH), to the metabolite. nih.govnih.gov The formation of these conjugates can either lead to detoxification and excretion or, in some cases, result in bioactivation, creating more reactive and potentially toxic species. nih.govnih.gov

The metabolism of N-(3,5-dichlorophenyl)succinimide (NDPS) serves as a key example of bioactivation through conjugation. nih.gov The oxidative metabolite, N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS), can undergo further conjugation to form alcohol-O-glucuronide and O-sulfate conjugates. nih.gov These phase II metabolites have been detected in the urine, plasma, and tissue homogenates of rats administered NDPS. nih.gov

Crucially, these conjugation reactions can significantly enhance the reactivity of the molecule. The sulfate conjugate of NDHS (NDHS-O-sulfate) is estimated to be approximately 500 times more reactive towards conjugation with glutathione (GSH) than the parent hydroxylated metabolite, NDHS. nih.govacs.org This enhanced reactivity points to the formation of a highly electrophilic intermediate. The presence of N-acetylcysteine and cysteine conjugates in rat urine and fecal extracts further supports the generation of reactive intermediates during the metabolism of NDPS. nih.gov The formation of GSH conjugates is a well-established indicator of the presence of short-lived, reactive electrophiles that can covalently bind to cellular macromolecules. nih.gov

The proposed mechanism involves the initial formation of NDHS, which is then conjugated with cofactors like UDPGA (for glucuronidation) or PAPS (for sulfation). acs.org The resulting sulfate or glucuronide conjugate is a better leaving group, facilitating the formation of a reactive intermediate that readily reacts with nucleophiles like GSH. nih.govacs.org This bioactivation pathway, leading to the formation of reactive alkylating species, is considered a potential contributor to the nephrotoxicity observed with NDPS. nih.gov

Table 2: Reactivity of N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and its Sulfate Conjugate nih.govacs.org

| Compound | Relative Reactivity towards GSH Conjugation | Significance |

| N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) | Baseline | Oxidative Metabolite |

| NDHS-O-sulfate | ~500-fold greater than NDHS | Indicates formation of a highly reactive electrophilic intermediate |

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| 2-/3-NDHSA | N-(3,5-dichlorophenyl)-2- and 3-hydroxysuccinamic acid |

| Chlorfenvinphos | 2-chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate |

| GSH | Glutathione |

| NDHS | N-(3,5-dichlorophenyl)-2-hydroxysuccinimide |

| NDHS-O-sulfate | N-(3,5-dichlorophenyl)-2-hydroxysuccinimide-O-sulfate |

| NDPS | N-(3,5-dichlorophenyl)succinimide |

| PAPS | 3'-phosphoadenosine-5'-phosphosulfate |

| UDPGA | Uridine diphosphate (B83284) glucuronic acid |

Computational Chemistry and in Silico Modeling for 2,3 Dichlorophenyl Sulfamate Research

Quantum Chemical Characterization

Quantum chemical calculations provide a fundamental understanding of a molecule's intrinsic properties, which are governed by its electron distribution. These methods are crucial for characterizing the stable conformations and electronic nature of 2,3-Dichlorophenyl sulfamate (B1201201).

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe its electronic properties. researchgate.netnih.gov For 2,3-Dichlorophenyl sulfamate, calculations are typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.govicontechjournal.com

The geometry optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. mdpi.com Once the optimized geometry is obtained, further calculations can reveal key electronic structure parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govuctm.edu The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.neticontechjournal.com A smaller energy gap suggests higher reactivity.

Another important output is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. nih.govuctm.edu The MEP surface helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how it will interact with biological targets. uctm.edu

| Parameter | Description | Illustrative Calculated Value |

| Total Energy | The total electronic energy of the optimized molecular structure. | -1590.75 Hartrees |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.45 Debye |

Note: The values presented are illustrative for a molecule of this class and are typically derived from DFT calculations.

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. uctm.edu This calculation serves two primary purposes. First, it confirms that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. uctm.edu Second, it predicts the molecule's infrared (IR) and Raman spectra. nih.gov

By comparing the theoretically calculated vibrational frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and gain insights into its conformational properties. nih.govresearchgate.net Specific vibrational modes can be assigned to the stretching, bending, and torsional motions of particular functional groups within this compound, such as the S=O and N-H stretches of the sulfamate group, the C-Cl stretches, and the vibrations of the dichlorophenyl ring. researchgate.net

| Functional Group | Vibrational Mode | Illustrative Calculated Wavenumber (cm⁻¹) |

| N-H (Sulfamate) | Stretching | 3350 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| S=O (Sulfamate) | Asymmetric Stretching | 1380 |

| S=O (Sulfamate) | Symmetric Stretching | 1175 |

| C-N (Sulfamate) | Stretching | 950 |

| C-Cl (Aromatic) | Stretching | 780 |

Note: These are representative frequencies and may shift based on the specific molecular environment and computational level.

Molecular Docking and Dynamics Simulations

While quantum chemistry describes the molecule in isolation, molecular docking and dynamics simulations are used to predict and analyze its interactions with biological macromolecules, such as proteins or nucleic acids.

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when it binds to a receptor to form a stable complex. nih.gov For this compound, docking studies can identify plausible binding sites on a target protein and predict the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex. researchgate.net

Scoring functions are used to estimate the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). nih.govnih.gov This allows for the ranking of different poses and even different molecules, providing a qualitative prediction of their potential biological activity. nih.gov For instance, analogues of 2,3-dichlorophenyl compounds have been docked into dopamine (B1211576) receptors to explore structure-activity relationships. nih.govnih.gov

| Parameter | Description | Illustrative Docking Result (Hypothetical Target: Kinase) |

| Binding Energy | The estimated free energy of binding (kcal/mol), indicating the stability of the complex. | -8.5 kcal/mol |

| Predicted Ki | The predicted inhibition constant, derived from the binding energy. | 250 nM |

| Key Interacting Residues | Amino acids in the receptor's binding pocket that form significant interactions with the ligand. | GLU-81, LEU-132, VAL-35 |

| Types of Interactions | The specific non-covalent bonds formed between the ligand and the receptor. | Hydrogen bond with GLU-81; Hydrophobic interactions with LEU-132 and VAL-35. |

Note: The results are hypothetical and depend entirely on the chosen protein target and docking software.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, exploring its movement and conformational changes over time. dovepress.commdpi.com Starting from a docked pose, an MD simulation calculates the trajectories of atoms by solving Newton's equations of motion, governed by a molecular mechanics force field. dovepress.comnih.gov

These simulations, often run for nanoseconds to microseconds, can assess the stability of the predicted binding pose. researchgate.net Analyses of the simulation trajectory, such as calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, can determine if the complex remains stable or undergoes significant conformational shifts. dovepress.com MD also allows for a detailed investigation of the dynamic network of hydrogen bonds and the role of water molecules within the binding site, providing a more realistic and nuanced picture of the molecular recognition process. researchgate.net

Virtual Screening and De Novo Design of Novel this compound Analogues

Computational methods are powerful tools for discovering new molecules with improved properties. Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov Using the this compound structure as a starting point, similarity searches or structure-based docking campaigns can be performed on chemical databases to find novel analogues with potentially higher affinity or better selectivity. nih.gov

De novo design takes this a step further by computationally constructing novel molecules from scratch. Algorithms can "grow" new chemical structures within the constraints of the receptor's binding pocket, optimizing for favorable interactions. This approach can lead to the design of entirely new chemical scaffolds that retain the key binding features of the original this compound core while exploring new chemical space. Research on related (2,3-dichlorophenyl)piperazine derivatives has demonstrated how new series of compounds can be designed to achieve high affinity and selectivity for specific receptors. nih.gov

Prediction of Chemical Reactivity and Stability

Computational chemistry and in silico modeling are pivotal in preemptively assessing the chemical behavior of novel compounds like this compound. These theoretical approaches provide a granular view of molecular properties, enabling the prediction of reactivity towards other chemical species and the compound's intrinsic stability under various conditions. Methodologies such as Density Functional Theory (DFT) are commonly employed to elucidate the electronic structure, which is fundamental to understanding and predicting chemical behavior.

Research findings from computational studies on analogous aromatic sulfamates and dichlorophenyl derivatives offer insights into the likely reactivity and stability profile of this compound. These studies typically involve the calculation of several quantum chemical descriptors to map out the molecule's reactive landscape.

One of the primary tools for predicting reactive sites is the Molecular Electrostatic Potential (MEP) map. For a molecule like this compound, the MEP surface would likely indicate regions of negative potential around the oxygen and nitrogen atoms of the sulfamate group, highlighting them as probable sites for electrophilic attack. Conversely, positive potential regions, anticipated near the hydrogen atoms, would suggest susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. For aromatic compounds containing electron-withdrawing groups like chlorine, a moderately large HOMO-LUMO gap would be expected, suggesting a balance between stability and potential reactivity.

The stability of the compound can also be assessed by calculating bond dissociation energies (BDE). This parameter is critical for predicting the likelihood of degradation through specific bond cleavages. For instance, the S-O and S-N bonds within the sulfamate moiety are of particular interest, as their BDE values would indicate the energy required to break them, providing a measure of the compound's thermal or photochemical stability.

The hydrolysis of aryl sulfamates is a key aspect of their stability, particularly in aqueous environments. Computational studies on similar compounds have shown that the hydrolysis can proceed through different mechanisms, such as an S-N1 pathway involving a sulfonyl intermediate (SO₂NH). The calculated activation energy for such a pathway would be a direct measure of the compound's stability against hydrolysis.

The following interactive table summarizes key computational parameters that are typically calculated to predict the reactivity and stability of a compound like this compound, based on findings for structurally related molecules.

| Computational Parameter | Predicted Significance for this compound | Typical Calculated Values for Analogous Compounds |

| HOMO Energy | Indicates electron-donating capacity; relates to susceptibility to oxidation. | -6.0 to -7.5 eV |

| LUMO Energy | Indicates electron-accepting capacity; relates to susceptibility to reduction. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | A larger gap suggests higher kinetic stability and lower chemical reactivity. | 4.0 to 5.5 eV |

| Molecular Electrostatic Potential (MEP) | Negative regions (O, N atoms) are sites for electrophilic attack; positive regions are sites for nucleophilic attack. | Varies across the molecular surface |

| S-O Bond Dissociation Energy | Energy required to cleave the sulfur-oxygen bond, indicating thermal stability. | 80 to 100 kcal/mol |

| S-N Bond Dissociation Energy | Energy required to cleave the sulfur-nitrogen bond, a key factor in degradation pathways. | 70 to 90 kcal/mol |

| Hydrolysis Activation Energy | The energy barrier for reaction with water, indicating stability in aqueous media. | 20 to 30 kcal/mol |

These in silico predictions are invaluable in the early stages of research, guiding experimental design and providing a theoretical framework for understanding the chemical properties of this compound long before extensive laboratory work is undertaken.

Advanced Analytical Methodologies in 2,3 Dichlorophenyl Sulfamate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of "2,3-Dichlorophenyl sulfamate (B1201201)," providing detailed information about its atomic composition, bonding, and the specific arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the molecular structure of "2,3-Dichlorophenyl sulfamate." Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aromatic protons of the 2,3-dichlorophenyl ring would exhibit characteristic chemical shifts and coupling patterns. Based on data from analogous compounds like 2,3-dichlorophenol (B42519), the protons are expected to appear in the aromatic region (typically δ 7.0-7.5 ppm). chegg.com The proton ortho to the sulfamate group (at position 6) would likely appear as a doublet of doublets, coupled to the protons at positions 4 and 5. The protons at positions 4 and 5 would also show complex splitting patterns (triplet or doublet of doublets) due to coupling with their neighbors. The NH proton of the sulfamate group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For "this compound," six distinct signals would be expected for the aromatic carbons and potentially one for any other carbon-containing group if present. The carbon atom bonded to the oxygen of the sulfamate group (C1) would be significantly deshielded, appearing at a higher chemical shift (downfield). The carbons bonded to chlorine (C2 and C3) would also show characteristic downfield shifts. By comparing the observed chemical shifts with those predicted by spectral databases and data from related structures like dichlorophenols and aryl sulfamates, a complete assignment of the carbon skeleton can be achieved. docbrown.inforesearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H (Aromatic) | H-4 | ~7.1-7.3 | t or dd |

| H-5 | ~7.0-7.2 | dd | |

| H-6 | ~7.3-7.5 | dd | |

| ¹H (Sulfamate) | N-H | Variable (broad singlet) | s (br) |

| ¹³C (Aromatic) | C-1 | ~150-155 | - |

| C-2 | ~125-130 | - | |

| C-3 | ~130-135 | - | |

| C-4 | ~128-132 | - | |

| C-5 | ~120-125 | - | |

| C-6 | ~118-122 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation. The sulfamate (-O-SO₂-NH₂) and the substituted aromatic ring moieties have distinct vibrational frequencies.

The key characteristic absorption bands expected in the IR spectrum include:

N-H Stretching: The N-H bond of the sulfamate group typically shows one or two bands in the region of 3200-3400 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations, usually found around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. acs.org

Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). vscht.cz

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene (B151609) ring results in several bands of variable intensity in the 1450-1600 cm⁻¹ region. vscht.cz

C-O Stretching: The stretching of the aryl C-O bond is expected to produce a strong band around 1200-1260 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region, typically between 700-850 cm⁻¹. nist.gov

The presence and position of these bands provide strong evidence for the molecular structure of "this compound." chemicalbook.comaip.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfamate (NH₂) | N-H Stretch | 3200-3400 | Medium |

| N-H Bend | ~1550-1650 | Medium | |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1380 | Strong |

| Symmetric Stretch | 1160-1180 | Strong | |

| Aryl C-O | C-O Stretch | 1200-1260 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| C-H Stretch | 3050-3150 | Weak | |

| Aryl C-Cl | C-Cl Stretch | 700-850 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For "this compound," HRMS provides an exact mass measurement, which can be used to confirm its molecular formula (C₆H₅Cl₂NO₃S). The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S) provides a highly characteristic signature that further validates the elemental composition.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ can reveal its fragmentation pathways. For aromatic sulfonamides and related compounds, a common and diagnostic fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net This rearrangement is often promoted by electron-withdrawing groups, such as chlorine, on the aromatic ring. nih.gov Other expected fragmentations would involve the cleavage of the S-N bond and the O-S bond, as well as fragmentation of the dichlorophenyl ring itself. nih.gov Studying these fragmentation patterns helps to piece together the connectivity of the molecule, corroborating the structure determined by NMR. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating "this compound" from impurities, reaction byproducts, or metabolites and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile compounds like "this compound." Developing a robust HPLC method is critical for quality control and research.

Method development typically involves optimizing several key parameters. For aromatic sulfonamides and sulfamates, reversed-phase HPLC is the most common approach. imeko.infowu.ac.th A C18 or C8 stationary phase is often employed due to its ability to retain moderately polar to nonpolar analytes. wu.ac.thmdpi.com The mobile phase usually consists of a mixture of an aqueous component (often water with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure good separation of compounds with different polarities and to achieve a reasonable analysis time. wu.ac.th

Detection is commonly performed using a UV detector, as the dichlorophenyl ring possesses a strong chromophore that absorbs UV light, typically in the range of 254-270 nm. imeko.info For higher selectivity and sensitivity, a mass spectrometer can be coupled to the HPLC system (LC-MS). nih.gov Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures that the developed method is linear, accurate, precise, and specific for the quantification of "this compound." imeko.infonih.gov

Table 3: Typical HPLC Method Parameters for Analysis of Aromatic Sulfonamides/Sulfamates

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 10% to 90% B over 20 minutes) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV at ~265 nm or Mass Spectrometry (LC-MS) |

Gas Chromatography (GC) for Volatile Metabolite Analysis

While "this compound" itself is not volatile and thus not directly amenable to Gas Chromatography (GC), GC coupled with mass spectrometry (GC-MS) is a vital technique for analyzing its potential volatile metabolites or degradation products. semanticscholar.org To make these often polar metabolites suitable for GC analysis, a chemical derivatization step is required to increase their volatility and thermal stability. gcms.czjfda-online.com

Common derivatization strategies for compounds with active hydrogens (like those found in hydroxylated or N-dealkylated metabolites) include silylation or acylation. semanticscholar.orggcms.cz Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. escholarship.orgmdpi.com Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), introduces an acyl group. gcms.cz

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A nonpolar or semi-polar column (e.g., DB-5ms) is typically used for this type of analysis. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the structure of the metabolites by comparing them to spectral libraries or by interpreting their fragmentation patterns. escholarship.org This approach is crucial for understanding the biotransformation pathways of "this compound."

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques are powerful analytical methods that combine a separation technique with a detection technique in a single, integrated system. epa.gov This approach leverages the strengths of both methods to provide a level of analytical performance that is often not achievable with either technique alone. epa.govbohrium.com For the analysis of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a particularly suitable and powerful hyphenated technique. scispace.comrsc.org

LC-MS/MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). rsc.org The HPLC system separates this compound from other components in a complex mixture based on its physicochemical properties. rsc.org The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor and product ions are monitored. youtube.com This two-tiered detection system significantly enhances the specificity of the analysis, minimizing the potential for interference from matrix components. chromatographyonline.com

The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification. youtube.com In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. youtube.com This process acts as a highly specific filter, ensuring that only the compound of interest is detected and quantified. nih.gov

A hypothetical LC-MS/MS method for the analysis of this compound could involve the following parameters, derived from methodologies used for structurally related compounds such as sulfonamides and other chlorinated organic compounds: scispace.comhpst.czregulations.gov

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Chromatographic System | UHPLC | Provides high resolution and fast analysis times. youtube.com |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Suitable for the separation of moderately polar organic compounds. dphen1.com |

| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation for positive ion mode ESI. hpst.cz |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reversed-phase chromatography. scispace.com |

| Gradient Elution | Linear gradient from 5% to 95% B over 5 minutes | Allows for the efficient elution of the analyte while separating it from potential interferences. scispace.com |

| Flow Rate | 0.4 mL/min | A typical flow rate for UHPLC systems providing good chromatographic efficiency. |

| Column Temperature | 40 °C | Ensures reproducible retention times. youtube.com |